



An In-depth Technical Guide to (R)-3-O-Methyldopa-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to **(R)-3-O-Methyldopa-d3**. This deuterated analog of a major L-DOPA metabolite is a critical tool in pharmacokinetic and metabolic research, particularly in the context of Parkinson's disease and other neurological disorders.

Core Chemical Properties

(R)-3-O-Methyldopa-d3, also known as (S)-2-amino-3-(4-hydroxy-3-(methoxy-d3)phenyl)propanoic acid, is a stable isotope-labeled form of 3-O-Methyldopa. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1]



| Property | Value | Source |
|------------------|---|-----------|
| Chemical Formula | C10H10D3NO4 | [1][2] |
| Molecular Weight | 214.23 g/mol | [1][2][3] |
| CAS Number | 586954-09-8 | [2][3][4] |
| IUPAC Name | (2S)-2-amino-3-[4-hydroxy-3- (trideuteriomethoxy)phenyl]pro panoic acid | [3] |
| Synonyms | L-3-(4-Hydroxy-3-methoxy-d3-phenyl)alanine, L-3-O-Methyl DOPA-d3, 3-Methoxy-L-tyrosine-d3 | [3][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in water (with sonication) and DMSO (slightly) | [2][6] |
| Storage | Store at -20°C | [2][6] |

Physicochemical Data

Computed physicochemical properties provide further insight into the behavior of **(R)-3-O-Methyldopa-d3** in biological systems.

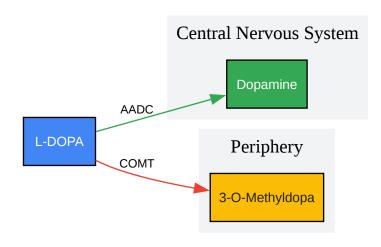


| Property | Value | Source |
|--------------------------------|--------------|--------|
| XLogP3 | -2.4 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 214.10328813 | [3] |
| Topological Polar Surface Area | 92.8 Ų | [3] |

Biological Significance and Metabolism

(R)-3-O-Methyldopa is a major metabolite of L-DOPA (Levodopa), a primary medication for Parkinson's disease.[7] L-DOPA is converted to dopamine in the brain, but it is also metabolized in the periphery, primarily by the enzyme Catechol-O-methyltransferase (COMT), to form 3-O-Methyldopa.[7] 3-O-Methyldopa has a significantly longer half-life than L-DOPA and can compete with L-DOPA for transport across the blood-brain barrier.[7] This can impact the therapeutic efficacy of L-DOPA. **(R)-3-O-Methyldopa-d3** serves as a crucial tool for studying these metabolic and transport processes without interfering with the biological system.[1]

L-DOPA Metabolic Pathway



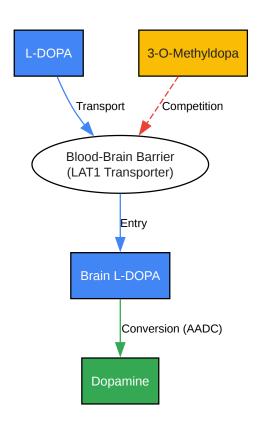
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Caption: Metabolic fate of L-DOPA in the body.

Impact on Dopaminergic System

While not a direct agonist or antagonist at dopamine receptors, 3-O-Methyldopa can influence the dopaminergic system. Its primary mechanisms of action are indirect, stemming from its relationship with L-DOPA.



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Caption: 3-O-Methyldopa's competitive inhibition of L-DOPA transport.

Experimental Protocols

The primary application of **(R)-3-O-Methyldopa-d3** is as an internal standard in quantitative bioanalytical methods. Below is a detailed protocol for the analysis of 3-O-Methyldopa in human plasma using HPLC-MS/MS, a common application for its deuterated form.

Quantification of 3-O-Methyldopa in Human Plasma by HPLC-MS/MS



This method is adapted from a validated procedure for the determination of 3-O-Methyldopa in human plasma.[8] **(R)-3-O-Methyldopa-d3** would be used as the internal standard in this assay.

5.1.1. Sample Preparation (Protein Precipitation)

- To 200 μL of human plasma, add 50 μL of the internal standard working solution ((R)-3-O-Methyldopa-d3 in a suitable solvent like methanol/water).
- Add 240 μL of 0.4 M perchloric acid to precipitate proteins.
- Vortex the mixture for approximately 1 minute.
- Centrifuge at 20,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Inject a specific volume (e.g., 20 μL) of the supernatant into the HPLC-MS/MS system.

5.1.2. Chromatographic Conditions

| Parameter | Condition |
|--------------------|--|
| HPLC System | Agilent 1200 series or equivalent |
| Column | Atlantis T3 C18 (5 μm, 150 x 4.6 mm i.d.) |
| Mobile Phase | Water:Methanol (85:15, v/v) with 0.05% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 μL |

5.1.3. Mass Spectrometric Conditions



| Parameter | Condition |
|--|---|
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (3-O-Methyldopa) | m/z 212.0 → 166.0 |
| MRM Transition ((R)-3-O-Methyldopa-d3) | m/z 215.1 → 169.1 (projected) |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **(R)-3-O-Methyldopa-d3** is not readily found in the scientific literature, as it is typically produced by specialized chemical synthesis companies. The general synthesis of methyldopa involves multiple steps starting from 3,4-dimethoxyphenylacetone, followed by a Strecker reaction, hydrolysis, and resolution of the enantiomers.[9] The deuterated methyl group is introduced using a deuterated methylating agent at an appropriate stage of the synthesis.

Pharmacokinetic Data

Specific pharmacokinetic parameters for **(R)-3-O-Methyldopa-d3** are not extensively published, as its primary use is as an internal standard. However, the pharmacokinetic profile of the non-deuterated 3-O-Methyldopa has been studied. It is important to note that deuterium substitution can sometimes alter pharmacokinetics, but for use as an internal standard, it is assumed to co-elute and have similar ionization efficiency to the analyte.

The following table summarizes pharmacokinetic parameters for the non-deuterated 3-O-Methyldopa, which can serve as a reference.

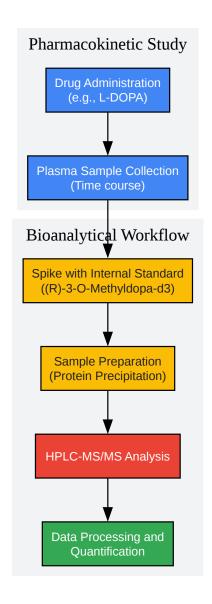


| Parameter | Value (in Dogs) | Source |
|----------------------------------|--------------------------------|--------|
| Time to Peak (Tmax) in Plasma | ~2.5 hours (reaches a plateau) | [10] |
| AUC ₀₋₄ in Plasma | 3.6-fold higher than in muscle | [10] |
| Half-life (t½) | Approximately 15 hours | [7] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study involving the quantification of 3-O-Methyldopa using **(R)-3-O-Methyldopa-d3** as an internal standard.





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Caption: Workflow for a pharmacokinetic study of 3-O-Methyldopa.

Conclusion

(R)-3-O-Methyldopa-d3 is an indispensable tool for researchers in neuropharmacology and drug metabolism. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of 3-O-Methyldopa in biological matrices. Understanding its relationship with L-DOPA metabolism and its impact on the dopaminergic system is crucial for the development of improved therapies for neurological



disorders such as Parkinson's disease. This guide provides the foundational technical information required for the effective utilization of **(R)-3-O-Methyldopa-d3** in a research setting.

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